2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine
Overview
Description
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . This compound is characterized by a pyridine ring substituted with a chloro group at the second position and a pyrrolidin-1-ylcarbonyl group at the fifth position. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, which may have different chemical properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds that can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with a chloro group at the second position of the pyridine ring.
5-Chloropyridine-2-carboxaldehyde: A related compound with a chloro group and a formyl group on the pyridine ring.
Pyrrolidine-2,5-dione: A compound with a pyrrolidine ring and two carbonyl groups, used in various biological applications.
Uniqueness
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is unique due to the presence of both a chloro group and a pyrrolidin-1-ylcarbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for diverse scientific research and industrial applications .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCWRTHBRZQKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357655 | |
Record name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64614-47-7 | |
Record name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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